NCI-006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H24F2N4O4S3 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

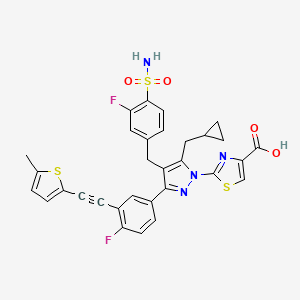

2-[5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C31H24F2N4O4S3/c1-17-2-8-22(43-17)9-6-20-15-21(7-10-24(20)32)29-23(12-19-5-11-28(25(33)13-19)44(34,40)41)27(14-18-3-4-18)37(36-29)31-35-26(16-42-31)30(38)39/h2,5,7-8,10-11,13,15-16,18H,3-4,12,14H2,1H3,(H,38,39)(H2,34,40,41) |

InChI Key |

ADUJCIPBWYSFQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C#CC2=C(C=CC(=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCI-006

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the terminal step of aerobic glycolysis.[1][2] Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this pyrazole-based compound demonstrates significant on-target activity in preclinical cancer models.[3][4] this compound inhibits both LDHA and LDHB isoforms with nanomolar potency, leading to the disruption of tumor metabolism, induction of apoptosis, and inhibition of tumor growth.[1][2] Notably, inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells, creating a vulnerability that can be exploited by combination therapy. This guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to this compound.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

The primary mechanism of action of this compound is the direct inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+.[5] In many cancer cells, this reaction is a crucial component of the Warburg effect, allowing for high rates of glycolysis even in the presence of oxygen. By blocking LDH, this compound disrupts several key cellular processes:

-

Inhibition of Glycolysis: this compound blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway. This reduces the cell's ability to generate ATP through glycolysis and regenerates the NAD+ necessary for continued glycolytic flux.[1][2]

-

Alteration of Redox State: The inhibition of LDH leads to a decrease in the NAD+/NADH ratio within the cell.[1][2]

-

Induction of Apoptosis: By disrupting cellular metabolism and energy production, this compound has been shown to induce apoptosis in cancer cells.[1][2]

Signaling Pathway: this compound Action and Metabolic Rewiring

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | LDHA | 0.06 µM | [1][2] |

| IC₅₀ | LDHB | 0.03 µM | [1][2] |

| EC₅₀ (Lactate Secretion) | MIA PaCa-2 Cells | 0.37 µM | [1][2] |

| EC₅₀ (Lactate Secretion) | HT29 Cells | 0.53 µM | [1][2] |

| EC₅₀ (Lactate Secretion) | Human Red Blood Cells | 2.1 µM | [1][2] |

| EC₅₀ (Lactate Secretion) | Mouse Red Blood Cells | 1.6 µM | [1][2] |

| IC₅₀ (Cell Proliferation) | Ewing Sarcoma Cells | 100 - 200 nM | [3] |

Table 2: In Vivo Dosing and Administration

| Cancer Model | Animal Model | Dose & Route | Schedule | Outcome | Reference |

| Pancreatic (MIA PaCa-2) | Athymic Nude Mice | 50 mg/kg, IV | Every other day for 2 weeks | Slowed tumor growth | [1] |

| Colorectal (HT29) | Athymic Nude Mice | 50 mg/kg, IV | Every other day for 2 weeks | Slowed tumor growth | [1] |

| Colorectal/Gastric | Nude Mice | 40 mg/kg, IV | 2-3 times/week for 1-2 weeks | Inhibited tumor growth (with IACS-010759) | [1] |

| Pancreatic (MIA PaCa-2) | Athymic Nude Mice | 50 mg/kg, PO | Single dose | ~80% LDH inhibition at 8h | [6] |

Metabolic Rewiring and Combination Therapy

A critical finding from in vivo studies is that upon LDH inhibition by this compound, cancer cells rapidly rewire their metabolism.[7][8] Within 30 minutes of administration, pyruvate is redirected away from lactate production and towards mitochondrial metabolism, specifically the TCA cycle and oxidative phosphorylation (OXPHOS).[7][8][9] This metabolic plasticity allows tumor cells to compensate for the block in glycolysis and sustain energy production, thereby limiting the single-agent efficacy of this compound.

This adaptive response creates a new vulnerability. The increased reliance on mitochondrial respiration makes the tumor cells susceptible to inhibitors of this pathway. The combination of this compound with IACS-010759 , a potent and selective inhibitor of mitochondrial complex I, has been shown to be highly effective.[7][8] IACS-010759 blocks cellular respiration, preventing the compensatory energy generation.[7][10] This dual inhibition of glycolysis and OXPHOS suppresses the metabolic plasticity of the tumor, leading to significantly prolonged tumor growth inhibition compared to either agent alone.[7][10][11]

Experimental Protocols

In Vitro LDH Inhibition Assay

-

Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified LDH enzymes.

-

Protocol:

-

Recombinant human LDHA and LDHB enzymes are used.

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains the enzyme, NADH, and varying concentrations of this compound dissolved in DMSO.

-

The reaction is initiated by the addition of the substrate, pyruvate.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Lactate Secretion Assay

-

Principle: To measure the half-maximal effective concentration (EC₅₀) of this compound for inhibiting lactate production in cancer cell lines.

-

Protocol:

-

Cells (e.g., MIA PaCa-2, HT29) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Cells are incubated for a specified period (e.g., 1-2 hours).

-

Aliquots of the culture medium are collected.

-

Lactate concentration in the medium is measured using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).

-

EC₅₀ values are determined from the dose-response curve.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound alone and in combination in a mouse model.

-

Protocol:

-

Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (e.g., Vehicle, this compound, IACS-010759, Combination).

-

This compound is formulated for intravenous (IV) or oral (PO) administration. For IV use, the compound can be dissolved in a solution of 0.1N NaOH, PBS, and pH-adjusted with 1N HCl.[3]

-

Drugs are administered according to a predefined schedule (e.g., 50 mg/kg, IV, every other day).

-

Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Efficacy is determined by comparing the tumor growth rates between the treatment and vehicle control groups.

-

Experimental Workflow: In Vivo Efficacy and Metabolic Imaging Study

References

- 1. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]

- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. medkoo.com [medkoo.com]

NCI-006 as a Lactate Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting both LDHA and LDHB isoforms, this compound disrupts the metabolic profile of cancer cells that rely on the Warburg effect, leading to reduced lactate production, inhibition of glycolysis, and induction of apoptosis. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. Notably, this compound induces a rapid metabolic rewiring in tumors, creating a vulnerability that can be exploited by combination therapy with mitochondrial complex I inhibitors. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic window for targeting cancer metabolism. Lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this pathway and is often upregulated in various malignancies. Inhibition of LDH is a promising strategy to disrupt the energy supply of cancer cells and induce cell death. This compound is a novel, potent inhibitor of both LDHA and LDHB isoforms that has demonstrated significant preclinical anti-tumor activity.[1][2] This guide details the current understanding of this compound, its mechanism of action, and its potential in combination therapies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a drug candidate is crucial for its development. The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid |

| CAS Number | 1964516-64-0 |

| Molecular Formula | C31H24F2N4O4S3 |

| Molecular Weight | 666.7 g/mol |

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the normal glycolytic pathway in cancer cells, leading to a cascade of downstream effects.

Inhibition of Glycolysis and Lactate Production

By binding to LDHA and LDHB, this compound prevents the conversion of pyruvate to lactate.[1][2] This leads to a reduction in intracellular lactate levels and a decrease in the extracellular acidification rate (ECAR).[2] The inhibition of this crucial step in glycolysis disrupts the cancer cells' primary means of energy production.

Metabolic Rewiring

A significant and unexpected finding is that inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells. Within minutes of administration, cancer cells shift their metabolism from glycolysis towards mitochondrial respiration (oxidative phosphorylation).[3] This metabolic plasticity allows the cancer cells to compensate for the blocked glycolytic pathway.

Synergy with Mitochondrial Complex I Inhibitors

The metabolic shift towards mitochondrial respiration creates a new vulnerability in cancer cells. This vulnerability can be exploited by co-administering this compound with an inhibitor of mitochondrial complex I, such as IACS-010759.[1][3] This combination therapy effectively shuts down both major energy production pathways in cancer cells, leading to a synergistic anti-tumor effect.[1]

Quantitative Data

The following tables summarize the quantitative data available for this compound, including its inhibitory activity against LDH, its effects on various cancer cell lines, and its in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Line | EC50 |

| LDHA | 0.06 µM[1][2] | MIA PaCa-2 | 0.37 µM |

| LDHB | 0.03 µM[1][2] | HT29 | 0.53 µM |

| Human Red Blood Cells | 2.1 µM | ||

| Mouse Red Blood Cells | 1.6 µM |

Table 2: In Vitro Anti-proliferative Activity of this compound in Ewing Sarcoma Cell Lines

| Cell Line | IC50 (72h) |

| TC71 | ~100 nM[2][4] |

| TC32 | ~100 nM[2][4] |

| RDES | ~1 µM[2] |

| EW8 | ~1 µM[2] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Administration | Dosage | Outcome |

| MIA PaCa-2 Xenograft | IV, every other day for 1-2 weeks | 50 mg/kg | Slows tumor growth[2] |

| HT29 Xenograft | IV, every other day for 1-2 weeks | 50 mg/kg | Slows tumor growth[2] |

| HCT116 Xenograft (with IACS-010759) | IV, 2-3 times a week for 1-2 weeks | 40 mg/kg | Inhibits tumor growth[2] |

| MKN45 Xenograft (with IACS-010759) | IV, 2-3 times a week for 1-2 weeks | 40 mg/kg | Inhibits tumor growth[2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key experimental methodologies used in the evaluation of this compound.

LDH Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of LDH.

-

Reagents:

-

Purified LDHA or LDHB enzyme

-

NADH

-

Pyruvate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, and the LDH enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding pyruvate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

-

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice

-

Tumor Implantation:

-

Cancer cells (e.g., MIA PaCa-2, HT29) are cultured in vitro.

-

A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle for intravenous (IV) or oral (p.o.) administration.

-

The drug is administered at a specified dose and schedule.

-

-

Tumor Growth Measurement:

-

Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).

-

Animal body weight is monitored as a measure of toxicity.

-

-

Data Analysis:

-

Tumor growth curves are plotted for treated and control groups.

-

Statistical analysis is performed to determine the significance of any anti-tumor effects.

-

Hyperpolarized 13C-Pyruvate Magnetic Resonance Imaging (HP-MRI)

HP-MRI is a non-invasive imaging technique used to monitor real-time metabolic fluxes in vivo.

-

Hyperpolarization:

-

[1-13C]pyruvate is hyperpolarized using dynamic nuclear polarization.

-

-

Animal Preparation:

-

Anesthetized tumor-bearing mice are placed in an MRI scanner.

-

-

Imaging Protocol:

-

The hyperpolarized [1-13C]pyruvate is rapidly dissolved and injected intravenously.

-

Dynamic 13C MR spectra and images are acquired over the tumor region.

-

-

Data Analysis:

-

The conversion of [1-13C]pyruvate to [1-13C]lactate is quantified.

-

The lactate-to-pyruvate ratio is calculated as a measure of LDH activity.

-

Conclusion

This compound is a promising lactate dehydrogenase inhibitor with potent anti-tumor activity in preclinical models. Its ability to disrupt cancer cell metabolism, both alone and in combination with mitochondrial inhibitors, highlights the potential of targeting metabolic pathways in oncology. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and develop this compound as a novel cancer therapeutic. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]

- 4. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

NCI-006: A Technical Guide to Dual LDHA and LDHB Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCI-006 is a potent, orally active small molecule inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). By targeting the terminal step of anaerobic glycolysis, this compound disrupts the metabolic engine of cancer cells that heavily rely on the Warburg effect for proliferation and survival. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its synergistic potential in combination therapies. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and utilize this compound in preclinical and translational research settings.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the activity of both LDHA and LDHB, the enzymes responsible for the interconversion of pyruvate and lactate, coupled with the oxidation/reduction of NADH and NAD+. In cancer cells exhibiting aerobic glycolysis (the Warburg effect), LDHA is a critical enzyme for regenerating NAD+ required to maintain a high glycolytic flux. Inhibition of LDHA and LDHB by this compound leads to a metabolic crisis characterized by:

-

Inhibition of Lactate Production: A direct consequence of blocking the conversion of pyruvate to lactate.

-

Decreased NAD+/NADH Ratio: Impaired regeneration of NAD+ disrupts the cellular redox balance.

-

Reduced Glycolytic Flux: The bottleneck in NAD+ regeneration slows down the overall rate of glycolysis.

-

Metabolic Rewiring: Cancer cells may attempt to compensate by increasing mitochondrial respiration. This metabolic plasticity creates a vulnerability that can be exploited by combination therapies.[1]

-

Induction of Apoptosis: The culmination of metabolic and redox stress can trigger programmed cell death.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays and cell lines.

Table 1: Biochemical Potency of this compound

| Target | IC50 (µM) |

| LDHA | 0.06[2] |

| LDHB | 0.03[2] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value |

| MIA PaCa-2 | Pancreatic Cancer | Lactate Secretion | EC50 | 0.37 µM[2] |

| HT29 | Colorectal Cancer | Lactate Secretion | EC50 | 0.53 µM[2] |

| Mouse Red Blood Cells | N/A | Lactate Secretion | EC50 | 2.1 µM[2] |

| Human Red Blood Cells | N/A | Lactate Secretion | EC50 | 1.6 µM[2] |

| TC71 | Ewing Sarcoma | Proliferation (72h) | IC50 | ~100 nmol/L[3] |

| TC32 | Ewing Sarcoma | Proliferation (72h) | IC50 | ~100 nmol/L[3] |

| EW8 | Ewing Sarcoma | Proliferation (72h) | IC50 | ~1 µmol/L[3] |

| RDES | Ewing Sarcoma | Proliferation (72h) | IC50 | ~1 µmol/L[3] |

| MIA PaCa-2 | Pancreatic Cancer | NAD+/NADH Ratio | Significant Decrease | 0.2-5 µM (2h)[2] |

| HT29 | Colorectal Cancer | NAD+/NADH Ratio | Significant Decrease | 0.2-5 µM (2h)[2] |

| MIA PaCa-2 | Pancreatic Cancer | ECAR | Reduction | ≥ 1 µM[2] |

| MIA PaCa-2 | Pancreatic Cancer | OCR | Improvement | ≥ 1 µM[2] |

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)

| Treatment | Dose and Schedule | Outcome |

| This compound | 50 mg/kg, i.v., every other day for 1 week | Significant tumor growth inhibition |

| This compound | 50 mg/kg, i.v., every other day for 2 weeks | More effective than 1 week of treatment |

| This compound + IACS-010759 | This compound: 50 mg/kg, i.v., Mon/Wed/Fri for 2 weeks; IACS-010759: 20 mg/kg, p.o., Mon-Fri for 2 weeks | Significantly reduced tumor volumes compared to monotherapy |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

LDH Activity Assay (Spectrophotometric)

This protocol measures LDH activity by monitoring the oxidation of NADH to NAD+ at 340 nm.

Materials:

-

Cells of interest

-

This compound

-

LDH Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)

-

Pyruvate solution (e.g., 30 mM)

-

NADH solution (e.g., 6.6 mM)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Cell Plating: Seed cells in a 24-well plate at a density of approximately 200,000 cells/well and incubate overnight.

-

Acclimation: On the following day, replace the culture medium with XF complete media and acclimate the cells for 30 minutes in a non-CO2 incubator at 37°C.[3]

-

Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.[3]

-

Cell Lysis: Lyse the cells using 100 µL of LDH assay buffer.[3]

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the cell lysate, pyruvate, and NADH in the LDH assay buffer.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the LDH activity.[3]

In Vivo Pancreatic Cancer Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-week-old females)

-

MIA PaCa-2 pancreatic cancer cells

-

This compound

-

IACS-010759 (for combination studies)

-

Vehicle (e.g., 0.1 N NaOH/PBS, pH 7.4-7.8 for this compound)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 2 x 10^6 MIA PaCa-2 cells into the right leg of each mouse.[4]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).

-

Randomization: Randomize mice into treatment groups.

-

Treatment Administration:

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Monitoring: Monitor mouse body weight as an indicator of toxicity.

-

Endpoint: Continue the study until tumors reach a predetermined size or for a specified duration to assess survival.

Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Assay

This protocol measures cellular metabolism by assessing glycolytic flux and mitochondrial respiration.

Materials:

-

Cells of interest

-

This compound

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., XF RPMI medium supplemented with glucose and L-glutamine)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density and incubate overnight.

-

Medium Exchange: The next day, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator for approximately 1 hour before the assay.

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound at various concentrations.

-

Assay Execution: After instrument calibration, perform baseline measurements of OCR and ECAR. Subsequently, inject this compound and monitor the kinetic response.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits LDHA/LDHB, blocking lactate production and NAD+ regeneration.

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of this compound.

Combination Therapy and Metabolic Rewiring

A key finding in the study of this compound is the observation of metabolic rewiring in cancer cells upon LDH inhibition.[1] While glycolysis is suppressed, there is a compensatory increase in mitochondrial respiration as pyruvate is shunted towards the TCA cycle. This adaptive response can limit the efficacy of this compound as a monotherapy.

However, this metabolic plasticity presents a therapeutic opportunity. The combination of this compound with an inhibitor of mitochondrial complex I, such as IACS-010759, has demonstrated synergistic anti-tumor effects.[4] By simultaneously blocking both major arms of cellular energy production, this combination strategy effectively creates an energy crisis in cancer cells, leading to enhanced tumor growth inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of LDHA and LDHB in cancer metabolism. Its potent dual inhibitory activity provides a robust means to probe the consequences of disrupting the Warburg effect. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this compound into their studies. Furthermore, the demonstrated synergy with mitochondrial inhibitors highlights a promising therapeutic strategy that warrants further investigation in various cancer models. As our understanding of cancer metabolism continues to evolve, targeted agents like this compound will be instrumental in developing novel and effective anti-cancer therapies.

References

- 1. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]

- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NCI-006 in Tumor Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCI-006, a potent inhibitor of lactate dehydrogenase (LDH), and its role in the metabolic reprogramming of cancer cells, specifically focusing on its impact on tumor glycolysis. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concept: Targeting Tumor Metabolism with this compound

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by high glucose uptake and lactate production even in the presence of oxygen, is crucial for tumor growth, proliferation, and survival. Lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this metabolic adaptation.

This compound is a novel, orally active small molecule inhibitor that targets both LDHA and LDHB isoforms of lactate dehydrogenase[1][2]. By inhibiting LDH, this compound disrupts the glycolytic pathway, leading to a reduction in lactate production and a subsequent impact on tumor cell metabolism and growth[1][3]. Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer, Ewing sarcoma, colorectal cancer, and gastric cancer[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | LDHA | 0.06 µM | [1] |

| LDHB | 0.03 µM | [1] | |

| Ewing Sarcoma Cell Lines (TC71, TC32, EW8) | ~100 nmol/L | [1] | |

| EC50 (Lactate Secretion) | MIA PaCa-2 (Pancreatic Cancer) | 0.37 µM | [1] |

| HT29 (Colorectal Cancer) | 0.53 µM | [1] | |

| Mouse Red Blood Cells | 1.6 µM | [1] | |

| Human Red Blood Cells | 2.1 µM | [1] | |

| Cell Proliferation IC50 (72h) | Ewing Sarcoma Cell Lines (TC71, TC32) | 100 nmol/L | [1] |

| Ewing Sarcoma Cell Lines (RDES, EW8) | 1 µmol/L | [1] | |

| Rhabdomyosarcoma & Osteosarcoma | 1037 nmol/L | [1] |

Table 2: In Vivo Effects of this compound

| Cancer Model | Treatment | Key Findings | Reference |

| Pancreatic Cancer (MIA PaCa-2 Xenograft) | 50 mg/kg this compound, i.v., every other day | Significantly inhibited tumor growth. | [2] |

| 50 mg/kg this compound, i.v. (single dose) | 83.3% ± 4.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio in tumors. | ||

| Colorectal Cancer (HT29 Xenograft) | 50 mg/kg this compound, i.v. (single dose) | 74.7% ± 8.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio in tumors. | [4] |

| Colorectal & Gastric Cancer (HCT116 & MKN45 Xenografts) | 40 mg/kg this compound, i.v. + IACS-010759 | Synergistic inhibition of tumor growth. | [1] |

| Ewing Sarcoma Xenografts | This compound treatment | Impaired tumor growth and survival. | [5] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of LDH, which catalyzes the final step of anaerobic glycolysis. This inhibition leads to a metabolic shift, forcing cancer cells to rely more on mitochondrial respiration for energy production. This creates a vulnerability that can be exploited by combination therapies.

Caption: this compound inhibits LDH, blocking lactate production and shunting pyruvate towards mitochondrial respiration.

A critical observation from preclinical studies is that tumor cells can adapt to LDH inhibition by upregulating mitochondrial respiration[6]. This metabolic plasticity can be overcome by combining this compound with an inhibitor of mitochondrial complex I, such as IACS-010759. This dual blockade of both glycolysis and oxidative phosphorylation has shown synergistic anti-tumor effects[1][6].

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tumor glycolysis.

Extracellular Flux Analysis (Seahorse Assay)

This protocol is used to measure the extracellular acidification rate (ECAR), a proxy for glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Cancer cell lines (e.g., MIA PaCa-2, HT29, TC71, EW8)

-

This compound

-

Mitochondrial stress test compounds:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

2-Deoxyglucose (glycolysis inhibitor)

-

Procedure:

-

Cell Seeding: Plate cancer cells in Seahorse XF Cell Culture Microplates at an optimized density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glutamine, pyruvate, and glucose, and incubate the plate at 37°C in a non-CO2 incubator.

-

Seahorse Analysis:

-

Load the sensor cartridge with the mitochondrial stress test compounds.

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and initiate the assay.

-

The assay protocol involves sequential injections of:

-

This compound (or vehicle) to establish a baseline.

-

Oligomycin (e.g., 1 µg/mL) to inhibit mitochondrial ATP synthesis and force cells to rely on glycolysis.

-

FCCP (e.g., 1 µM) to uncouple oxygen consumption from ATP production, revealing the maximal respiratory capacity.

-

A mixture of Antimycin A (e.g., 10 µM) and 2-Deoxyglucose (e.g., 50 mM) to shut down both mitochondrial respiration and glycolysis, respectively.

-

-

-

Data Analysis: Analyze the changes in ECAR and OCR to determine the effect of this compound on basal glycolysis, glycolytic capacity, and mitochondrial respiration.

Caption: Workflow for assessing the impact of this compound on cellular metabolism using a Seahorse XF Analyzer.

In Vivo Tumor Growth Inhibition Studies

This protocol describes a typical xenograft mouse model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Female athymic nude mice

-

Cancer cell lines (e.g., MIA PaCa-2, HT29)

-

Matrigel

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers regularly.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) via the desired route (e.g., intravenous) according to a specific schedule (e.g., every other day for two weeks). The control group receives the vehicle.

-

Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, measurement of intratumoral LDH activity).

Hyperpolarized ¹³C-Magnetic Resonance Spectroscopic Imaging (HP-¹³C-MRSI)

This non-invasive imaging technique allows for the real-time in vivo monitoring of metabolic fluxes, specifically the conversion of pyruvate to lactate by LDH.

Materials:

-

MRI scanner equipped for ¹³C imaging

-

Hyperpolarizer (e.g., SPINlab)

-

[1-¹³C]pyruvic acid

-

Tumor-bearing mice

Procedure:

-

Hyperpolarization: Hyperpolarize the [1-¹³C]pyruvic acid using a dynamic nuclear polarization (DNP) system.

-

Animal Preparation: Anesthetize the tumor-bearing mouse and position it within the MRI scanner.

-

Injection: Inject the hyperpolarized [1-¹³C]pyruvate solution intravenously.

-

Image Acquisition: Immediately begin acquiring dynamic ¹³C MR spectra and images to track the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate within the tumor.

-

Data Analysis: Quantify the signal intensities of [1-¹³C]pyruvate and [1-¹³C]lactate over time to calculate the [¹³C]Lac/[¹³C]Pyr ratio, which serves as a biomarker of LDH activity.

-

Treatment Assessment: Perform HP-¹³C-MRSI before and after this compound treatment to evaluate the on-target efficacy of the inhibitor in vivo.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the metabolic vulnerability of glycolytically active tumors. Its potent inhibition of LDH leads to a significant reduction in lactate production and impairs tumor growth. The ability to monitor its on-target effects in real-time using advanced imaging techniques like HP-¹³C-MRSI provides a powerful tool for translational research. Furthermore, the synergistic anti-tumor activity observed when this compound is combined with mitochondrial inhibitors highlights a rational combination strategy to overcome metabolic plasticity and enhance therapeutic efficacy. This guide provides a comprehensive resource for researchers and drug developers working to advance our understanding and application of this compound in cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Facebook [cancer.gov]

- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

NCI-006: A Technical Whitepaper on its Discovery, Chemical Profile, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the anaerobic glycolytic pathway. Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this compound has demonstrated significant preclinical anti-tumor activity by disrupting cancer cell metabolism. This document provides an in-depth technical overview of this compound, including its discovery, chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from key preclinical studies are summarized, and its impact on cellular signaling pathways is visualized.

Discovery and Chemical Structure

This compound was identified and developed as part of the NCI's initiative to create potent and specific inhibitors of LDH for cancer therapy.[1] It is a pyrazole-based compound with the chemical name 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid.[2]

Chemical Structure:

-

IUPAC Name: 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid[2]

-

CAS Number: 1964516-64-0[3]

-

Molecular Formula: C₃₁H₂₄F₂N₄O₄S₃

Synthesis

The synthesis of this compound and its analogs has been described in the scientific literature, primarily in publications by Rai et al.[2][4] The general strategy involves a multi-step synthesis culminating in the construction of the substituted pyrazole core, followed by functionalization. The key steps, based on the synthesis of structurally related compounds, are outlined below. It is important to note that the detailed, step-by-step protocol is often found in the supplemental information of the cited publications.

A plausible synthetic route involves the coupling of advanced 3-bromo aryl intermediates via Sonogashira or Suzuki reactions, followed by hydrolysis to yield the final carboxylic acid. The pyrazole core is typically constructed through condensation reactions.

Mechanism of Action

This compound is a potent inhibitor of both isoforms of lactate dehydrogenase, LDHA and LDHB.[3] LDH catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH is crucial for regenerating NAD+ to maintain glycolytic flux.

By inhibiting LDH, this compound leads to a depletion of the cellular NAD+ pool, which in turn inhibits glycolysis.[5] This disruption of the primary energy-producing pathway in glycolytically dependent cancer cells leads to reduced cell proliferation and induction of apoptosis.[3]

A key finding in the study of this compound is the observation of rapid metabolic rewiring in tumor cells upon LDH inhibition.[6] Cells compensate for the shutdown of glycolysis by increasing their reliance on mitochondrial respiration (oxidative phosphorylation).[6] This metabolic plasticity can limit the single-agent efficacy of this compound. This has led to the rational combination of this compound with inhibitors of mitochondrial complex I, such as IACS-010759, to simultaneously block both major energy production pathways, resulting in synergistic anti-tumor effects.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line(s) | IC50 / EC50 | Reference(s) |

| LDHA | - | 0.06 µM | [3] |

| LDHB | - | 0.03 µM | [3] |

| Lactate Secretion | MIA PaCa-2 | 0.37 µM | [3] |

| Lactate Secretion | HT29 | 0.53 µM | [3] |

| Lactate Secretion | Mouse Red Blood Cells | 1.6 µM | [3] |

| Lactate Secretion | Human Red Blood Cells | 2.1 µM | [3] |

| Cell Proliferation | Ewing Sarcoma (sensitive lines) | 100-200 nM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |

| Athymic Nude Mice | MIA PaCa-2 Xenograft | 50 mg/kg, i.v., every other day for 2 weeks | Significant tumor growth inhibition | [5] |

| Athymic Nude Mice | HT29 Xenograft | 50 mg/kg, i.v. | 74.7% ± 8.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio | [5] |

| Fox Chase SCID Beige Mice | Ewing Sarcoma (TC71, TC32, EW8) Xenografts | 50 mg/kg, p.o., once or twice daily for 3 weeks | Minimal efficacy as a single agent | [3] |

| Nude Mice | HCT116 and MKN45 Xenografts | 40 mg/kg, i.v., 2-3 times/week for 1-2 weeks (in combination with IACS-010759) | Significant tumor growth inhibition | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: this compound inhibits LDH, blocking glycolysis and promoting metabolic rewiring to mitochondrial respiration.

Caption: Preclinical evaluation workflow for this compound, from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

LDH Activity Assay (Colorimetric, Cell-Based)

This protocol is adapted from standard commercially available LDH cytotoxicity assay kits.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, HT29)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and untreated cells. For a positive control (maximum LDH release), add lysis buffer to a set of wells 30 minutes before the assay endpoint.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to the positive control after subtracting the background absorbance.

Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer)

This protocol is based on the Agilent Seahorse XF Glycolysis Stress Test.

Materials:

-

Seahorse XF96 or XF24 cell culture microplates

-

Cancer cell lines

-

This compound

-

Seahorse XF Base Medium

-

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the specific cell line. Allow cells to attach and grow overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Cell Treatment and Media Change: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and pyruvate. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour. During this time, treat the cells with the desired concentration of this compound or vehicle.

-

Assay Setup: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate injection ports.

-

Seahorse XF Analyzer Run: Place the cell plate in the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the basal ECAR, and then sequentially inject glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve, respectively.

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on the key parameters of glycolysis.

In Vivo Xenograft Study

This protocol is a general guideline based on published studies with this compound.[3][5][7]

Materials:

-

Athymic nude mice (female, 6-8 weeks old)

-

Cancer cell lines for xenografts (e.g., MIA PaCa-2, HT29)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for in vivo use

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare the this compound formulation for either intravenous (i.v.) or oral (p.o.) administration. A typical dose is 50 mg/kg. Administer the treatment according to the planned schedule (e.g., every other day for 2 weeks). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (length x width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate that effectively targets the metabolic vulnerability of glycolytically dependent cancers. Its potent inhibition of LDH leads to a disruption of tumor cell energy production and growth. The understanding of the metabolic rewiring induced by this compound provides a strong rationale for combination therapies, such as with mitochondrial inhibitors, to achieve more profound and durable anti-tumor responses. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and other LDH inhibitors.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]

- 7. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NCI-006: A Potent Lactate Dehydrogenase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] Preclinical studies have demonstrated its ability to inhibit LDH activity, reduce lactate production, and impede tumor growth in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LDH inhibition in oncology.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, plays a pivotal role in this process by regenerating NAD+ required for sustained glycolysis.[4] Consequently, LDH has emerged as an attractive therapeutic target for cancer. This compound is a novel LDH inhibitor developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program.[3][5] This document summarizes the key preclinical findings for this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[1][2][3] This inhibition leads to a disruption of glycolysis, characterized by a decrease in lactate production and a reduction in the NAD+/NADH ratio within cancer cells.[2][4] The subsequent metabolic stress can induce apoptosis and enhance the sensitivity of cancer cells to other therapeutic interventions such as radiotherapy.[1] Interestingly, inhibition of LDH by this compound can also lead to a metabolic rewiring in tumor cells, increasing their reliance on mitochondrial respiration for energy production.[5][6] This finding provides a strong rationale for combination therapies that co-target both glycolysis and mitochondrial metabolism.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]

- 6. medkoo.com [medkoo.com]

The Metabolic Impact of NCI-006: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor, and its effects on cellular metabolism. The information presented herein is a synthesis of preclinical data aimed at elucidating the compound's mechanism of action and its potential as an anti-cancer agent.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound is an orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] It demonstrates high potency against both LDHA and LDHB isoforms, with half-maximal inhibitory concentrations (IC50) in the nanomolar range.[1] By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate, a pivotal step in the glycolytic pathway. This inhibition leads to a subsequent reduction in intratumoral lactate production and has been shown to impede tumor growth in preclinical models of pancreatic cancer.[1]

The primary consequence of LDH inhibition by this compound is the disruption of glycolysis, which forces a metabolic shift in cancer cells.[2] This is evidenced by a decrease in the NAD/NADH ratio and a reduction in the extracellular acidification rate (ECAR), a key indicator of glycolytic flux.[1]

Quantitative Effects on Cellular Metabolism

The following tables summarize the quantitative data on the inhibitory activity of this compound across various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Cell Lines/System | Reference |

| IC50 | LDHA | 0.06 μM | Enzyme Assay | [1] |

| IC50 | LDHB | 0.03 μM | Enzyme Assay | [1] |

| EC50 (Lactate Secretion) | - | 0.37 μM | MIA PaCa-2 cells | [1] |

| EC50 (Lactate Secretion) | - | 0.53 μM | HT29 cells | [1] |

| EC50 (Lactate Secretion) | - | 1.6 μM | Mouse Red Blood Cells | [1] |

| EC50 (Lactate Secretion) | - | 2.1 μM | Human Red Blood Cells | [1] |

| IC50 (Cell Proliferation) | - | 100-200 nM | Ewing Sarcoma Cell Lines | [3] |

Table 2: In Vivo Metabolic Effects of this compound

| Parameter | Model | Treatment | Effect | Reference |

| 13C-Lactate/13C-Pyruvate Ratio | Pancreatic Cancer Xenograft | Single IV injection | ↓ 83.3 ± 4.4% | [4] |

| Intratumoral LDH Activity | Mouse Tumor Models | - | Needs to be inhibited by at least 80% for anti-tumor activity | [2] |

Signaling Pathways and Metabolic Reprogramming

This compound targets a key juncture in cellular metabolism. The inhibition of LDH leads to an accumulation of pyruvate, which can then be shunted into the mitochondria to fuel oxidative phosphorylation (OXPHOS), as indicated by an increase in the oxygen consumption rate (OCR) in some cell types.[1] This metabolic plasticity represents a potential escape mechanism for cancer cells.

Caption: this compound inhibits LDH, blocking lactate production and promoting a shift to OXPHOS.

Studies have shown that a dual-inhibition strategy, combining this compound with an inhibitor of mitochondrial complex I such as IACS-010759, can effectively counteract this metabolic rewiring.[2][5] This combination therapy leads to a synergistic antitumor effect by creating a state of energy depletion and preventing the metabolic switch to OXPHOS.[6]

Experimental Protocols

In Vitro LDH Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LDHA and LDHB activity.

Materials:

-

Recombinant human LDHA and LDHB enzymes

-

NADH

-

Pyruvate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound stock solution (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the LDH enzyme, NADH, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Metabolic Flux Analysis (Seahorse Assay)

Objective: To measure the effect of this compound on the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of cancer cells.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, HT29)

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., DMEM without bicarbonate)

-

This compound

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Glycolytic stress test reagents (e.g., glucose, oligomycin, 2-DG)

Procedure:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for one hour.

-

Load the Seahorse XF sensor cartridge with the compounds to be injected (this compound and stress test reagents).

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Perform a baseline measurement of OCR and ECAR.

-

Inject this compound and monitor the changes in OCR and ECAR over time.

-

Subsequently, inject the mitochondrial or glycolytic stress test reagents to assess the metabolic phenotype of the cells in the presence of this compound.

-

Analyze the data using the Seahorse Wave software.

Caption: Workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.

Conclusion

This compound is a potent and specific inhibitor of LDH that effectively disrupts glycolysis in cancer cells. Its mechanism of action leads to a metabolic vulnerability that can be exploited through combination therapies, particularly with inhibitors of oxidative phosphorylation. The preclinical data strongly support the continued investigation of this compound as a promising candidate for cancer therapy, with a clear biochemical rationale for its anti-tumor activity. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these preclinical findings into clinical applications.

References

- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]

- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of NCI-006: A Methodological Framework

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. This document outlines a comprehensive, albeit hypothetical, framework for investigating the pharmacokinetics of a novel investigational drug, designated NCI-006. Due to the absence of publicly available data for a compound with this specific designation, this guide will present a standardized approach and methodologies that would be employed in such a study, intended for researchers, scientists, and drug development professionals.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species

This table represents a typical summary of key pharmacokinetic parameters that would be determined following single-dose administration of this compound in common preclinical models.

| Parameter | Mouse (IV) | Mouse (PO) | Rat (IV) | Rat (PO) | Dog (IV) | Dog (PO) |

| Dose (mg/kg) | 2 | 10 | 2 | 10 | 1 | 5 |

| T½ (h) | 1.5 | 2.1 | 2.8 | 4.5 | 6.2 | 8.1 |

| Cmax (ng/mL) | 850 | 320 | 980 | 410 | 750 | 280 |

| Tmax (h) | 0.1 | 0.5 | 0.1 | 1.0 | 0.2 | 1.5 |

| AUC₀-t (ng·h/mL) | 1275 | 1150 | 2744 | 2255 | 4650 | 3920 |

| AUC₀-inf (ng·h/mL) | 1310 | 1280 | 2810 | 2430 | 4780 | 4150 |

| CL (mL/min/kg) | 25.4 | - | 11.8 | - | 3.5 | - |

| Vd (L/kg) | 3.2 | - | 2.8 | - | 1.8 | - |

| F (%) | - | 78 | - | 73 | - | 70 |

Abbreviations: IV: Intravenous; PO: Oral; T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

A rigorous investigation into the pharmacokinetics of this compound would necessitate a series of well-defined experiments. The following protocols describe standard methodologies for such an evaluation.

In Vitro Metabolic Stability Assessment

-

Objective: To determine the rate at which this compound is metabolized by liver microsomes, providing an early indication of its metabolic clearance.

-

Methodology:

-

This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from various species (mouse, rat, dog, human) in a phosphate buffer (100 mM, pH 7.4).

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

The natural logarithm of the percentage of remaining this compound is plotted against time to determine the in vitro half-life.

-

Plasma Protein Binding Assay

-

Objective: To quantify the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

-

Methodology:

-

Rapid equilibrium dialysis (RED) is employed.

-

This compound is added to plasma from different species to a final concentration of 2 µM.

-

The plasma-drug mixture is dialyzed against a phosphate-buffered saline solution (pH 7.4) using a semi-permeable membrane at 37°C for 4-6 hours.

-

The concentration of this compound in each sample is determined by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To characterize the pharmacokinetic profile of this compound following intravenous and oral administration in mice and rats.

-

Methodology:

-

Male Sprague-Dawley rats (n=3-5 per group) are administered this compound either as an IV bolus (2 mg/kg) via the tail vein or by oral gavage (10 mg/kg).

-

Serial blood samples (approximately 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

-

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the pharmacokinetic evaluation of a novel compound like this compound.

Caption: A typical workflow for preclinical pharmacokinetic evaluation.

Caption: The physiological pathway of drug disposition in the body.

Caption: Logical flow from data acquisition to parameter estimation.

NCI-006: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of aerobic glycolysis.[1][2] Many cancer cells exhibit a heightened reliance on this pathway, a phenomenon known as the "Warburg effect," which leads to the production and secretion of large amounts of lactate into the tumor microenvironment (TME). This lactate-rich, acidic TME plays a pivotal role in promoting tumor progression, metastasis, and immunosuppression. This compound, by targeting LDH, aims to disrupt this metabolic adaptation and thereby favorably modulate the TME to enhance anti-tumor responses. This technical guide provides an in-depth overview of the core mechanism of this compound, its quantifiable impact on tumor biology, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting both LDHA and LDHB isoforms, thereby blocking the conversion of pyruvate to lactate.[1] This inhibition leads to a metabolic shift within the cancer cells, characterized by a decrease in glycolysis and a redirection of pyruvate towards mitochondrial respiration.[3][4] The consequences of this metabolic reprogramming extend beyond the cancer cell to the surrounding TME. By reducing lactate secretion, this compound can alleviate the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.

Quantitative Impact of this compound

The following tables summarize the key quantitative data on the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Potency and Cellular Effects of this compound

| Parameter | Cell Line / System | Value | Reference |

| LDHA IC50 | Enzyme Assay | 0.06 µM | [1][2] |

| LDHB IC50 | Enzyme Assay | 0.03 µM | [1][2] |

| Lactate Secretion EC50 | MIA PaCa-2 (Pancreatic) | 0.37 µM | [1] |

| HT29 (Colorectal) | 0.53 µM | [1] | |

| Mouse Red Blood Cells | 1.6 µM | [1] | |

| Human Red Blood Cells | 2.1 µM | [1] | |

| Cell Proliferation IC50 (72h) | TC71 (Ewing Sarcoma) | ~100 nmol/L | [1] |

| TC32 (Ewing Sarcoma) | ~100 nmol/L | [1] | |

| EW8 (Ewing Sarcoma) | ~100 nmol/L | [1] | |

| RDES (Ewing Sarcoma) | ~1 µmol/L | [1] | |

| Metabolic Effects (MIA PaCa-2) | |||

| Basal ECAR Reduction | 1 µM, 180 min | Time-dependent reduction | [1] |

| Basal OCR Improvement | 1 µM | Observed improvement | [1] |

| NAD/NADH Ratio | 0.2-5 µM, 2h | Reduction | [1] |

Table 2: In Vivo Pharmacodynamics and Anti-Tumor Efficacy of this compound

| Parameter | Animal Model | Dosing | Effect | Reference |

| Intratumoral LDH Inhibition | MIA PaCa-2 Xenograft | 50 mg/kg i.v. | ~80% inhibition at 30 min | [5] |

| MIA PaCa-2 Xenograft | 50 mg/kg p.o. | 20-40% inhibition (3-6h) | [5] | |

| Tumor Growth Inhibition | MIA PaCa-2 Xenograft | 50 mg/kg i.v. (q.o.d. x 2 weeks) | Significant growth slowing | [1] |

| [13C]Lactate/[13C]Pyruvate Ratio | MIA PaCa-2 Xenograft | 50 mg/kg i.v. | 74.7% decrease | [1] |

| Tumor Microenvironment Modulation | Syngeneic Glioblastoma Model | Direct infusion | Decrease in LDHA, PD-L1, CD133, and CD163 expression | [1] |

Impact on the Tumor Microenvironment: Signaling and Cellular Interactions

The inhibition of LDH by this compound initiates a cascade of effects that reshape the TME. The primary mechanism is the reduction of lactate, which has profound implications for various cellular components of the TME.

Caption: this compound inhibits LDH, reducing lactate and reversing immunosuppression in the TME.

Preliminary data from a syngeneic glioblastoma model suggests that this compound can decrease the expression of key markers associated with an immunosuppressive TME.[1] Specifically, a reduction in PD-L1, an immune checkpoint protein, and CD163, a marker for M2-like tumor-associated macrophages, points towards a potential reversal of T-cell exhaustion and a shift from a pro-tumor to an anti-tumor macrophage phenotype. The observed decrease in the cancer stem cell marker CD133 also suggests a broader impact on tumor cell plasticity.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are provided below. These are representative protocols based on published studies and common laboratory practices.

In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of this compound on cancer cell proliferation.

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Methodology:

-

Cell Seeding: Cancer cell lines are harvested during exponential growth and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).

-

Incubation: Plates are incubated for 24 hours to allow for cell attachment.

-

Treatment: this compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for an additional 72 hours.

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Murine Xenograft Model

This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Methodology:

-

Cell Implantation: An appropriate number of cancer cells (e.g., 1x10^6 to 5x10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²).

-

Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered according to the desired dose and schedule. Mouse body weights are monitored as a measure of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Tissue Collection: Tumors and other relevant tissues are harvested for downstream analysis.

Immunohistochemistry (IHC) for TME Markers

This protocol provides a general framework for IHC staining of tumor tissues to assess changes in TME markers.

Methodology:

-

Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a serum-based blocking solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody targeting the protein of interest (e.g., anti-PD-L1, anti-CD163) at a predetermined optimal dilution, typically overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system to visualize the antigen.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and coverslipped.

-

Imaging and Analysis: Slides are imaged using a brightfield microscope, and staining intensity and distribution are quantified using appropriate image analysis software.

Future Directions and Conclusion

This compound represents a promising therapeutic strategy that targets a key metabolic vulnerability of cancer cells. Its ability to modulate the tumor microenvironment, particularly by alleviating lactate-induced immunosuppression, positions it as a compelling candidate for combination therapies with immune checkpoint inhibitors and other immunomodulatory agents. The preliminary findings in glioblastoma models, demonstrating a reduction in PD-L1 and M2-like macrophage markers, are particularly encouraging and warrant further investigation.[1] Future research should focus on elucidating the detailed molecular mechanisms underlying this compound-mediated TME reprogramming across a broader range of cancer types and advancing this promising agent into clinical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCI-006 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCI-006 is a potent and orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in the final step of anaerobic glycolysis, converting pyruvate to lactate. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a compelling target for cancer therapy. By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production, inhibition of tumor growth, and induction of apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action